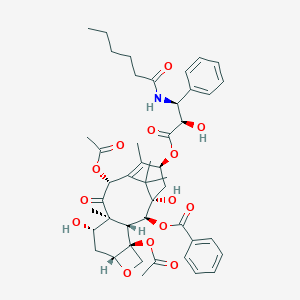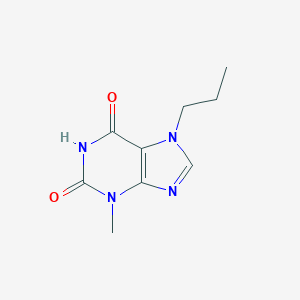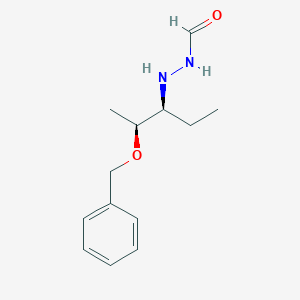
cis-7-Hexadecenoic Acid methyl ester
Übersicht
Beschreibung
“Cis-7-Hexadecenoic Acid methyl ester” is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of (Z)-hexadec-7-enoic acid with methanol . It has a role as a plant metabolite, a nitrification inhibitor, a fungal metabolite, and an algal metabolite . It is functionally related to a (Z)-hexadec-7-enoic acid .
Molecular Structure Analysis
The molecular formula of “cis-7-Hexadecenoic Acid methyl ester” is C17H32O2 . The IUPAC name is methyl (Z)-hexadec-7-enoate . The InChI code is 1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- . The molecular weight is 268.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Environmental Science: Biomarker for Autotrophic Bacteria
cis-7-Hexadecenoic Acid methyl ester: is utilized as a biomarker in environmental science to identify specific genera of bacterial populations in natural environments, such as mining lakes . It has been isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters, indicating its origin from sulfide-oxidizing autotrophic organisms .
Medicine: Potential Therapeutic Applications
While direct applications in medicine are not extensively documented, the parent compound, cis-7-Hexadecenoic Acid , has been linked to autotrophic bacteria that play a role in human health . Further research could explore its potential therapeutic applications, especially considering its role in bacterial cell membranes.
Agriculture: Soil and Plant Health
In agriculture, cis-7-Hexadecenoic Acid methyl ester can be used to study the health of soil and plants by identifying bacterial populations that contribute to nutrient cycling and plant growth . Understanding these bacterial communities can help in developing strategies for sustainable agriculture.
Industrial Processes: Biofilter Monitoring
This compound is significant in monitoring biofilters used in industrial processes. The presence of cis-7-Hexadecenoic Acid methyl ester can indicate the effectiveness of biofilters in treating sulfide-rich waste, which is crucial for maintaining environmental safety standards .
Biochemistry: Cell Membrane Studies
In biochemistry, cis-7-Hexadecenoic Acid methyl ester is important for studying the composition and function of cellular membranes. It serves as a model compound for understanding the role of unsaturated fatty acids in membrane fluidity and function .
Food Industry: Quality Control
Although not directly used as an additive, cis-7-Hexadecenoic Acid methyl ester can be a standard in gas chromatography for the analysis of fatty acid methyl esters in food products, ensuring quality control and safety .
Wirkmechanismus
Target of Action
The primary targets of cis-7-Hexadecenoic Acid methyl ester are the membrane fatty acids of certain bacterial populations . The specific composition and abundance of these membrane fatty acids can be used to identify specific genera of bacterial populations in natural environments .
Mode of Action
It is known that the compound complements cis-7-hexadecenoic acid . This suggests that it may interact with its targets, the membrane fatty acids, in a way that complements the action of cis-7-hexadecenoic acid.
Biochemical Pathways
It has been isolated from autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters . This suggests that it may be involved in the biochemical pathways of sulfide-oxidizing autotrophic organisms.
Pharmacokinetics
It is known that the compound is sensitive to light and volatile , which may impact its bioavailability.
Result of Action
Its presence in autotrophic bacterial cultures associated with the accumulation of sulfate in biofilters suggests that it may have a role in the metabolism of these organisms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-7-Hexadecenoic Acid methyl ester. For example, its sensitivity to light and volatility suggest that it may be less stable and effective in environments with high light exposure or temperature.
Eigenschaften
IUPAC Name |
methyl (Z)-hexadec-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCDESKKWMGGON-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015911 | |
| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Hexadecenoic Acid methyl ester | |
CAS RN |
56875-67-3 | |
| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















